ethyl 3-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom. This particular derivative is characterized by the presence of an ethyl ester group at the 2-position and a methyl group at the 3-position of the pyrrole ring. Pyrrole derivatives are of significant interest due to their presence in various natural products and their utility in pharmaceuticals, dyes, and polymers.
Synthesis Analysis
The synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate and related compounds involves various strategies. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing a method that could potentially be adapted for the synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate . Additionally, the reaction of ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate with conjugated dienes has been reported to afford cycloadducts, which could be a step in the synthesis of pyrrole derivatives .
Molecular Structure Analysis
The molecular structure of ethyl 3-methyl-1H-pyrrole-2-carboxylate can be studied using spectroscopic methods and quantum chemical calculations. For example, a related compound, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been characterized by NMR, UV-Visible, FT-IR, and Mass spectroscopy, and its structure has been evaluated by DFT calculations . These techniques could be applied to ethyl 3-methyl-1H-pyrrole-2-carboxylate to determine its molecular conformation and electronic properties.
Chemical Reactions Analysis
Pyrrole derivatives undergo a variety of chemical reactions, which can be used to further modify the structure of ethyl 3-methyl-1H-pyrrole-2-carboxylate. For instance, the reaction of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate under acid-catalyzed dehydration conditions has been studied, which could provide insights into the reactivity of the carboxylate group in similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-methyl-1H-pyrrole-2-carboxylate can be inferred from related compounds. For example, the thermodynamic parameters of the formation of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate suggest that the reaction is exothermic and spontaneous at room temperature . The vibrational analysis and binding energy calculations of dimers formed by these compounds provide valuable information about their stability and intermolecular interactions .
Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydropyridines : Research by Zhu, Lan, and Kwon (2003) in the Journal of the American Chemical Society showcased the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in annulation reactions. This process led to the creation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, illustrating the compound's role in synthesizing tetrahydropyridines with high regioselectivity and diastereoselectivities (Zhu et al., 2003).
Solvent-Free Synthesis Under Microwave Irradiation : Khajuria, Saini, and Kapoor (2013) in Tetrahedron Letters reported a solvent-free synthesis method for ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates using triethylphosphite and microwave irradiation. Their method emphasizes the compound's role in efficient, environmentally friendly synthesis processes (Khajuria, Saini, & Kapoor, 2013).
Development of Pyrrole-2-Carboxylic Acid Derivatives : A study by Law, Lai, Sammes, Katritzky, and Mak (1984) in the Journal of The Chemical Society-Perkin Transactions 1 introduced a new synthesis method for 1H-pyrrole-2-carboxylic acid derivatives, utilizing 2H-azirines and enamines. This method underscores the compound's utility in synthesizing a variety of pyrrole derivatives (Law et al., 1984).
Cascade Michael-Reductive Cyclization Reaction : Research by Khajuria and Kapoor (2014) focused on a one-pot, solvent-free synthesis of ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylate via a cascade Michael-reductive cyclization reaction. This study further highlights the versatility of ethyl 3-methyl-1H-pyrrole-2-carboxylate in synthesizing complex organic compounds (Khajuria & Kapoor, 2014).
Colorimetric Chemosensor for Metal Ions : Aysha, Mohamed, El-Sedik, and Youssef (2021) in Dyes and Pigments reported the synthesis of a new colorimetric chemosensor using a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye. This compound, based on pyrrole derivatives, demonstrated high sensitivity for detecting metal ions like Co2+, Zn2+, and Cu2+ (Aysha et al., 2021).
Safety And Hazards
When handling ethyl 3-methyl-1H-pyrrole-2-carboxylate, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . It is also suggested to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .
properties
IUPAC Name |
ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGILMAYWLMWCQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942036 | |
Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
20032-32-0, 3284-47-7 | |
Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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